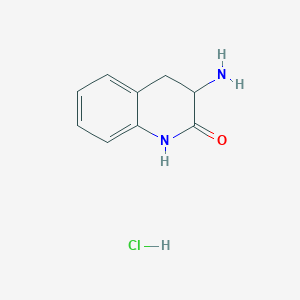

3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOGJVZTZMRXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542307 | |

| Record name | 3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35849-31-1 | |

| Record name | 3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 40615-17-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3,4-dihydroquinolin-2(1H)-one, registered under CAS number 40615-17-6, is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its rigid, bicyclic structure incorporating a chiral center makes it a valuable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key building block for the development of novel therapeutics, including carbonic anhydrase inhibitors. Furthermore, this compound has been identified as an impurity in the manufacturing of the chemotherapeutic agent Melphalan, making its characterization crucial for quality control in the pharmaceutical industry.[1][2]

Physicochemical Properties

A summary of the known physical and chemical properties of 3-Amino-3,4-dihydroquinolin-2(1H)-one is presented in the table below. It is important to note that while data for the hydrochloride and hydroiodide salts are available, some properties of the free base are not extensively reported in the literature.

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-3,4-dihydro-1H-quinolin-2-one | [3] |

| CAS Number | 40615-17-6 | [3][4] |

| Molecular Formula | C₉H₁₀N₂O | [3][4] |

| Molecular Weight | 162.19 g/mol | [4] |

| Appearance | Solid powder | [5] |

| Melting Point | 314-317 °C (decomposes) (hydrochloride salt) | [6] |

| Flash Point | 176.6 ± 27.9 °C | [7] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| Solubility | DMSO: 125 mg/mL (with heating) | [5] |

Spectroscopic Characterization

Detailed spectral data is crucial for the unambiguous identification and quality control of 3-Amino-3,4-dihydroquinolin-2(1H)-one. While specific spectra are proprietary to individual laboratories, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, typically in the range of δ 6.5-7.5 ppm. The protons on the saturated portion of the dihydroquinolinone ring, including the diastereotopic protons at C4 and the proton at the chiral center C3, would appear further upfield. The N-H protons of the primary amine and the lactam will likely appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the lactam will be the most downfield signal, typically above δ 160 ppm. The aromatic carbons will resonate in the δ 110-150 ppm region, while the sp³ hybridized carbons at C3 and C4 will appear in the upfield region of the spectrum.

-

Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion (M⁺) or protonated molecule ([M+H]⁺) at m/z 162.19. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the dihydroquinolinone ring.

Synthesis and Purification

The synthesis of enantiomerically pure 3-Amino-3,4-dihydroquinolin-2(1H)-one is of particular importance for its use in chiral drug synthesis. A common and effective strategy involves asymmetric alkylation followed by a reductive cyclization.

Asymmetric Synthesis Workflow

A representative synthetic approach involves the phase-transfer-catalyzed asymmetric alkylation of a glycine imine derivative with 2-nitrobenzyl bromide. The resulting product is then subjected to a reductive cyclization to yield the desired 3-amino-3,4-dihydroquinolin-2(1H)-one.[8]

Experimental Protocol: Asymmetric Synthesis

-

Alkylation: To a solution of N-(diphenylmethylene)glycine tert-butyl ester and a chiral phase-transfer catalyst in an appropriate organic solvent (e.g., toluene), add a solution of 2-nitrobenzyl bromide and an aqueous solution of a base (e.g., potassium hydroxide).

-

Stir the biphasic mixture vigorously at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched alkylated intermediate.

-

Reductive Cyclization: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere, or use a chemical reducing agent like tin(II) chloride (SnCl₂).

-

Upon completion of the reduction and subsequent cyclization, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to yield the final product.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[9][10]

-

Solvent Selection: Choose a solvent in which 3-Amino-3,4-dihydroquinolin-2(1H)-one has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents may also be effective.

-

Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

-

Cooling: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Chemical Reactivity and Stability

The chemical reactivity of 3-Amino-3,4-dihydroquinolin-2(1H)-one is primarily dictated by the presence of the primary amino group and the lactam functionality.

-

Amine Reactivity: The primary amine at the C3 position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and sulfonylation. This allows for the straightforward introduction of diverse substituents at this position, a key feature in its use as a medicinal chemistry scaffold.

-

Lactam Reactivity: The lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The N-H of the lactam can also be deprotonated with a strong base and subsequently alkylated or acylated.

-

Stability and Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air should be avoided.

Application in Drug Discovery: A Scaffold for Carbonic Anhydrase Inhibitors

Derivatives of 3-Amino-3,4-dihydroquinolin-2(1H)-one have shown promise as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[11] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[8][12]

The synthesis of these inhibitors typically involves the acylation of the primary amino group of 3-Amino-3,4-dihydroquinolin-2(1H)-one with a sulfonyl chloride derivative, often containing an aromatic or heteroaromatic ring, which is a common pharmacophore for CA inhibitors.

Mechanism of Carbonic Anhydrase Inhibition

Carbonic anhydrase inhibitors function by binding to the zinc ion in the active site of the enzyme, preventing it from catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][12] This disruption of pH balance and ion transport is the basis for their therapeutic effects.

Safety and Handling

While a comprehensive toxicological profile is not widely available, standard laboratory safety precautions should be observed when handling 3-Amino-3,4-dihydroquinolin-2(1H)-one.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14]

-

Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid generating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

This product is intended for research and development purposes only and is not for human or veterinary use.

References

-

Angene Chemical. (n.d.). 3-Amino-3,4-dihydroquinolin-2(1h)-one hydroiodide(CAS# 40615-17-6). Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025). A practical synthesis of ( R)- and ( S)-3-amino-3,4-dihydro-1 H-quinolin-2-one. Retrieved January 17, 2026, from [Link]

-

Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved January 17, 2026, from [Link]

-

Tars, K., & Supuran, C. T. (2016). How many carbonic anhydrase inhibition mechanisms exist?. Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

The Pharmacist Academy. (2023, September 25). Carbonic Anhydrase Inhibitors - All you need to know [Video]. YouTube. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. StatPearls. Retrieved January 17, 2026, from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 17, 2026, from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - Melphalan Impurity 11. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved January 17, 2026, from [Link]

-

Pharmacy 180. (n.d.). Carbonic Anhydrase Inhibitors - Pharmacology. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Carbonic anhydrase, its inhibitors and vascular function. PMC. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. PMC. Retrieved January 17, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Melphalan-impurities. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Retrieved January 17, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 17, 2026, from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. Retrieved January 17, 2026, from [Link]

-

YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 6-amino-3,4-dihydroquinolin-2(1H)-one. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 7-amino-3,4-dihydro-1H-quinolin-2-one. Retrieved January 17, 2026, from [Link]

-

ChemSynthesis. (2025). 3-amino-4-hydroxy-1-methylquinolin-2-one. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. Retrieved January 17, 2026, from [Link]

-

MDPI. (2021). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC. Retrieved January 17, 2026, from [Link]

-

Semantic Scholar. (2002). Syntheses of 3-Aminoquinoline-2,4(1H,3H)-diones. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. Retrieved January 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. lecturio.com [lecturio.com]

- 4. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS:40615-17-6|3-Amino-3,4-dihydro-1H-quinolin-2-one|Tachizaki Biomedical [chemlab-tachizaki.com]

- 6. 3,4-Dihydro-2(1H)-quinolinone 98 553-03-7 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. chemscene.com [chemscene.com]

- 14. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone CAS 22246-18-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

The 3-Amino-3,4-Dihydro-2(1H)-Quinolinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic versatility and its presence in a multitude of biologically active compounds.[1][2][3][4] Within this family, the 3,4-dihydro-2(1H)-quinolinone core, and specifically its 3-amino substituted variant, has emerged as a particularly fruitful template for drug discovery. Its rigid, bicyclic structure, containing a chiral center and a metabolically stable lactam ring, provides a well-defined three-dimensional framework for orienting functional groups to interact with biological targets.[5][6] This guide offers a senior application scientist's perspective on the synthesis, therapeutic applications, and structure-activity relationships (SAR) of the 3-amino-3,4-dihydro-2(1H)-quinolinone scaffold, providing field-proven insights and detailed methodologies for its application in drug development.

The Core Scaffold: Structural Rationale and Synthetic Access

Structural Features and Medicinal Chemistry Appeal

The 3-amino-3,4-dihydro-2(1H)-quinolinone scaffold possesses a unique combination of structural features that make it highly attractive for drug design. The non-planar geometry, a result of the two sp3 hybridized carbons in the dihydro-pyridinone ring, offers a defined conformational rigidity that can reduce the entropic penalty upon binding to a target protein.[5] The amide group within the lactam ring acts as both a hydrogen bond donor and acceptor, while the amine at the C3 position provides a crucial chiral center and a key vector for introducing diverse substituents. This inherent chirality is critical, as stereoisomers often exhibit profoundly different pharmacological activities and pharmacokinetic profiles.

The scaffold's appeal lies in its ability to present substituents in precise spatial orientations, mimicking the side chains of amino acids or other endogenous ligands. Its metabolic stability, particularly at the amide bond, prevents facile ring-opening, contributing to improved pharmacokinetic properties.[5]

Caption: Key pharmacophoric features of the scaffold.

Key Synthetic Strategies

Accessing enantiomerically pure 3-amino-3,4-dihydro-2(1H)-quinolinones is paramount for developing viable drug candidates. Several robust synthetic strategies have been established.

-

Asymmetric Phase-Transfer Catalysis: A highly effective method involves the asymmetric alkylation of a glycine imine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, with a 2-nitrobenzyl bromide derivative. This reaction, catalyzed by a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative), establishes the crucial C3 stereocenter with high enantiomeric excess. Subsequent reductive cyclization of the nitro group and ester cleavage/lactamization affords the desired chiral scaffold.[7] This approach is scalable and provides access to both (R)- and (S)-enantiomers by selecting the appropriate catalyst enantiomer.[7]

-

Palladium-Catalyzed Intramolecular Cyclization: The Buchwald-Hartwig amination offers a powerful route for forming the lactam ring. Starting from a chiral 2-bromophenylalanine derivative, an intramolecular palladium-catalyzed cyclization efficiently constructs the 3-amino-3,4-dihydro-2(1H)-quinolinone core.[8] This method is valued for its functional group tolerance and reliability.

-

Organocatalytic [4+2] Cyclization: More recent innovations include the use of bifunctional squaramide-based organocatalysts to facilitate an asymmetric [4+2] cyclization between 2-amino-β-nitrostyrenes and azlactones.[9] This strategy allows for the construction of highly substituted and structurally complex quinolinone derivatives in a single, highly stereocontrolled step.[9]

Caption: Workflow for Asymmetric Synthesis via Phase-Transfer Catalysis.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The true power of this scaffold is demonstrated by its successful application across diverse therapeutic areas. The C3-amino group serves as a versatile handle for installing pharmacophores that drive target engagement, while substitutions on the aromatic ring and the N1 position fine-tune physicochemical properties and secondary binding interactions.

Central Nervous System (CNS) Agents

The scaffold's rigid nature and ability to cross the blood-brain barrier (BBB) make it an excellent starting point for CNS-active agents.

-

Antidepressants & Neurodegenerative Disease: A notable series of derivatives, such as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone, were developed as novel antidepressants acting as sigma (σ) receptor agonists.[10][11] The SAR in this series highlighted the importance of a specific linker length (propyl) and the nature of the phenylpiperazinyl group for optimal activity.[11] More recently, hybrid molecules fusing the quinolinone core with a dithiocarbamate moiety via different linkers have been designed as multi-target-directed ligands for Alzheimer's disease.[12][13] These compounds aim to simultaneously inhibit cholinesterases (AChE) and monoamine oxidases (MAOs), key targets in AD pathology.[12]

| Compound ID | Linker Length (Carbons) | Terminal Group | eeAChE IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Ref |

| 3e | 6 | Piperidine | 0.28 | 2.81 | [12] |

| 3d | 5 | Piperidine | 0.45 | 4.63 | [12] |

| 3f | 7 | Piperidine | 0.33 | 3.52 | [12] |

| 3a | 6 | Pyrrolidine | 0.39 | 5.47 | [12] |

| Table 1: SAR data for 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate hybrids as dual inhibitors for Alzheimer's Disease. Data indicates an optimal linker length and preference for the piperidine moiety. |

-

EAA Antagonists: By replacing the C3-amino group with a nitro group, the scaffold was transformed into a platform for excitatory amino acid (EAA) antagonists.[14] 3-Nitro-3,4-dihydro-2(1H)-quinolones were found to be potent antagonists at the glycine site of the NMDA receptor and at AMPA receptors. The acidity of the C3 proton, adjacent to the nitro group, was crucial for activity, allowing the compound to exist as an anion at physiological pH, a key requirement for binding.[14]

Cardiovascular & Antithrombotic Agents

-

Inotropic Agents (Vesnarinone): One of the earliest prominent examples of a drug containing the dihydroquinolinone core is Vesnarinone.[15][16] Although it lacks the C3-amino group, its development paved the way for exploring this scaffold in cardiovascular disease. Vesnarinone is a cardiotonic agent that acts as a phosphodiesterase 3 (PDE3) inhibitor and modulates ion channels.[15][17] While its use was limited by side effects, it demonstrated the scaffold's potential to interact with critical cardiac targets.[15]

-

Factor XIa (FXIa) Inhibitors: A highly promising modern application is the development of potent and selective Factor XIa inhibitors for anticoagulation therapy.[18][19] FXIa is an attractive target because its inhibition is expected to prevent thrombosis with a lower risk of bleeding compared to traditional anticoagulants.[19] In these inhibitors, the 3-amino-3,4-dihydro-2(1H)-quinolinone core is often designed to mimic a P1 residue, with the basic amino group interacting with the key Asp residue in the S1 pocket of the serine protease. The rest of the scaffold provides a rigid framework to position other pharmacophoric elements into the S2 and S3 pockets of the enzyme.

Caption: Simplified intrinsic coagulation pathway showing inhibition of Factor XIa.

Protocol: Asymmetric Synthesis of (S)-3-Amino-3,4-dihydro-2(1H)-quinolinone

This protocol is a representative procedure based on the phase-transfer catalysis methodology, designed to provide a self-validating system for researchers.[7]

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

2-Nitrobenzyl bromide

-

(S)-(-)-N-(2,3,4,5,6-Pentafluorobenzyl)cinchonidinium bromide (Phase-Transfer Catalyst)

-

Toluene, Dichloromethane (DCM), Methanol (MeOH)

-

50% w/w aqueous Potassium Hydroxide (KOH)

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrochloric Acid (HCl), aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

Part A: Asymmetric Alkylation

-

Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and 2-nitrobenzyl bromide (1.1 equiv.) in toluene (10 mL per mmol of glycine ester) at 0°C, add the (S)-catalyst (0.05 equiv.).

-

Base Addition: Add 50% aq. KOH (5.0 equiv.) dropwise over 15 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

-

Work-up: Dilute the mixture with water and extract with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel chromatography to yield the chiral alkylated intermediate. Causality Check: The use of a chiral catalyst in this biphasic system is essential for establishing the stereocenter. The specific enantiomer of the catalyst dictates the resulting enantiomer of the product.

Part B: Reductive Cyclization and Deprotection

-

Hydrolysis: Dissolve the purified intermediate from Part A in a mixture of THF and 6N HCl (1:1) and stir at room temperature for 4 hours to hydrolyze the imine. Concentrate the mixture in vacuo.

-

Reduction & Cyclization: Dissolve the resulting crude amine salt in methanol. Add 10% Pd/C (10% w/w). Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 16 hours. Self-Validation: The simultaneous reduction of the nitro group to an amine and subsequent intramolecular cyclization with the ester forms the lactam ring in one pot.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.

-

Final Purification: Recrystallize or purify by chromatography to obtain the final (S)-3-amino-3,4-dihydro-2(1H)-quinolinone. Confirm enantiomeric excess (>95% ee) using chiral HPLC.

Future Directions and Outlook

The 3-amino-3,4-dihydro-2(1H)-quinolinone scaffold remains a fertile ground for innovation in medicinal chemistry. Future efforts will likely focus on:

-

Novel Target Space: Applying the scaffold to new biological targets where its rigid, chiral structure can offer advantages in potency and selectivity.

-

Covalent Modifiers: Incorporating reactive groups ("warheads") onto the scaffold to create targeted covalent inhibitors, a strategy gaining traction for achieving durable target engagement.

-

Bioisosteric Replacement: Exploring bioisosteres of the lactam ring or the aromatic system to further modulate ADME properties and access novel intellectual property.

-

Computational Design: Employing structure-based drug design and computational modeling to more rationally design derivatives with optimized interactions within a target's binding site.

References

-

Corey, E.J., & Zhang, F.-Y. (1999). A practical synthesis of ( R )- and ( S )-3-amino-3,4-dihydro-1 H -quinolin-2-one. Angewandte Chemie International Edition, 38(13-14), 1931-1934. [Link]

-

Meiring, L., Bezuidenhout, L. W., & van der Watt, E. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Current medicinal chemistry, 25(33), 4145-4168. [Link]

-

Matsui, N., et al. (1995). Vesnarinone, a new inotropic agent, inhibits cytokine production by stimulated human blood from patients with heart failure. Circulation, 92(10), 2892-2898. [Link]

-

Leeson, P. D., et al. (1992). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Journal of medicinal chemistry, 35(11), 1954-1968. [Link]

-

Hallé, F., Van der Poorten, O., Doebelin, C., & Bihel, F. J. (2016). Synthesis of 3-Amino-3,4-dihydro-1H-quinolin-2-ones Through Regioselective Palladium-Catalyzed Intramolecular Cyclization. Tetrahedron Letters, 57(9), 1015-1018. [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Drug design, development and therapy, 16, 1495-1514. [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1 H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Drug Des Devel Ther., 16, 1495-1514. [Link]

-

Wang, Y., et al. (2022). Asymmetric Synthesis of 3,4‐Dihydroquinolin‐2‐ones via Organocatalytic [4+2]‐Cyclization of 2‐Amino‐β‐nitrostyrenes with Azlactones. ChemistrySelect, 7(4). [Link]

-

Meiring, L., Bezuidenhout, L. W., & van der Watt, E. (2018). A Review Of The Pharmacological Properties Of 3,4-Dihydro-2(1h)-Quinolinones. Current Medicinal Chemistry, 25(33). [Link]

-

Khadem, S., & Marles, R. J. (2024). Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. Natural product research, 39(8), 2252-2259. [Link]

-

Khadem, S., & Marles, R. J. (2024). Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. Natural product research, 39(8), 2252–2259. [Link]

-

Słoczyńska, K., et al. (2015). Design of new 3,4-dihydro-2(1 H )-quinolinone derivatives. Bioorganic & Medicinal Chemistry, 23(15), 4349-4357. [Link]

-

Ferreiro, J. J. (2009). Asymmetric Synthesis of Chiral 3,4-Dihydro-quinolin-2-ones. Synfacts, 2010(01), 0073–0073. [Link]

-

Scott, C. K., & DeLuca, S. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules (Basel, Switzerland), 18(10), 12622–12653. [Link]

-

Oshiro, Y., et al. (2000). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. Journal of Medicinal Chemistry, 43(2), 177-189. [Link]

-

Amaral, E. P., et al. (2022). The Involvement of Kynurenine Pathway in Neurodegenerative Diseases. Frontiers in immunology, 13, 889999. [Link]

-

Hewawasam, P., et al. (2002). The synthesis and structure-activity relationships of 4-aryl-3-aminoquinolin-2-ones: a new class of calcium-dependent, large conductance, potassium (maxi-K) channel openers targeted for post-stroke neuroprotection. Bioorganic & medicinal chemistry letters, 12(13), 1779-1783. [Link]

-

Jadhav, A. M., & Holsworth, D. D. (2012). Factor XIa inhibitors: a review of patent literature. Expert opinion on therapeutic patents, 22(12), 1427-1447. [Link]

-

Al-Horani, R. A. (2020). Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). Expert opinion on therapeutic patents, 30(6), 437-453. [Link]

-

Oshiro, Y., et al. (2000). ChemInform Abstract: 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl] -3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. Journal of Medicinal Chemistry, 43(2), 177-89. [Link]

-

Brehmer, D., et al. (2007). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & medicinal chemistry, 15(20), 6574-6595. [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current medicinal chemistry, 18(10), 1488-1508. [Link]

-

Gali, V. L., et al. (2024). Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors. Scientific reports, 14(1), 25330. [Link]

-

Kerdphon, S., et al. (2021). Structure-Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules (Basel, Switzerland), 26(18), 5671. [Link]

-

Smetanin, N., et al. (2023). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 89(2), 101-111. [Link]

-

Martins, C., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules (Basel, Switzerland), 26(16), 4991. [Link]

-

Oshiro, Y., et al. (2000). 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. Journal of medicinal chemistry, 43(2), 177-189. [Link]

-

Young, R. J., et al. (2014). Factor XIa Inhibitors as New Anticoagulants. Journal of medicinal chemistry, 57(14), 5823-5846. [Link]

-

Wang, S., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of organic chemistry, 89(12), 8560-8575. [Link]

-

Al-Horani, R. A. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. International journal of molecular sciences, 19(11), 3378. [Link]

-

Vesnarinone. (2025). In Wikipedia. [Link]

-

Bouziane, A., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

-

Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical biology & drug design, 100(4), 533-562. [Link]

-

Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(9), 865-875. [Link]

-

Mathew, B., et al. (2024). Recent advances in piperidones as privileged scaffolds for drug discovery and development. RSC medicinal chemistry, 15(1), 35-64. [Link]

-

Jenkins, T. A., et al. (2023). The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases. International journal of molecular sciences, 24(11), 9393. [Link]

-

Solomon, V. R., & Lee, H. (2011). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

-

Martinez-Ariza, G., et al. (2024). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Molecules (Basel, Switzerland), 29(22), 4987. [Link]

-

Khadem, S., & Marles, R. (2024). Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Natural Product Research. [Link]

-

Singh, A., & Kumar, A. (2024). The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. Life (Basel, Switzerland), 14(1), 120. [Link]

-

Cavusoglu, E., Frishman, W. H., & Klapholz, M. (1995). Vesnarinone: a new inotropic agent for treating congestive heart failure. Journal of cardiac failure, 1(3), 249-257. [Link]

-

Kim, M. S., et al. (2024). Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles. International journal of molecular sciences, 25(22), 12948. [Link]

-

Štefane, B., & Požgan, F. (2024). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (Basel, Switzerland), 29(22), 5035. [Link]

Sources

- 1. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1 H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Vesnarinone - Wikipedia [en.wikipedia.org]

- 17. Vesnarinone: a new inotropic agent for treating congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Dihydroquinolinone Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The dihydroquinolinone core is a "privileged scaffold" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the multifaceted biological activities of dihydroquinolinone derivatives. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties. Furthermore, this guide will present detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents, offering a robust framework for researchers in the field of drug discovery and development.

Introduction: The Rise of a Versatile Pharmacophore

The 3,4-dihydro-2(1H)-quinolinone moiety is a key structural feature in several FDA-approved drugs, including the antipsychotic aripiprazole, the phosphodiesterase inhibitor cilostazol, and the β-blocker carteolol.[3] This versatility in targeting different biological pathways underscores the immense potential of the dihydroquinolinone scaffold in drug design.[3] The inherent structural features of dihydroquinolinones, including their ability to participate in various non-covalent interactions, make them ideal candidates for occupying the binding pockets of a wide range of biological targets. This guide will explore the key biological activities that have positioned dihydroquinolinone derivatives at the forefront of modern medicinal chemistry research.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Dihydroquinolinone derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[4][5][6][7][8][9][10][11]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which dihydroquinolinone derivatives exert their anticancer effects is the induction of apoptosis and cell cycle arrest in cancer cells.[5][7][8] Certain derivatives have been shown to induce massive oxidative stress within cancer cells, disrupting the balance of cellular survival and leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[5][12]

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Dihydroquinolinone Derivatives

Caption: Dihydroquinolinone derivatives can inhibit the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many dihydroquinolinone derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth and proliferation.[13][14][15] For instance, certain derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), key players in tumor angiogenesis and metastasis.[13][14]

Experimental Protocol: In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7, A-549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Treat the cells with various concentrations of the dihydroquinolinone derivatives for 72 hours. A control group should be treated with DMSO (1%).[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[7][8]

Data Presentation: Anticancer Activity of Dihydroquinolinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 20d | HCT-116 | Micromolar concentrations | [5][12] |

| 3b | MCF-7 | 7.016 | [7][8] |

| 3c | MCF-7 | 7.05 | [7][8] |

| CM9 | EBC-1 | 8.6 | [15] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Dihydroquinolinone derivatives have emerged as promising anti-inflammatory agents.[16][17][18][19][20]

Mechanism of Action: Reduction of Pro-inflammatory Cytokines

Certain dihydroquinolinone derivatives have been shown to reduce oxidative stress and, consequently, the levels of pro-inflammatory cytokines and NF-κB mRNA.[17] For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated hepatoprotective effects by reducing inflammation and oxidative stress in acetaminophen-induced liver injury.[17] More recent discoveries have identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent STING (Stimulator of Interferon Genes) inhibitors, effectively reducing systemic inflammation in vivo.[18]

Experimental Workflow: Evaluating Anti-inflammatory Activity

Caption: A typical workflow for assessing the anti-inflammatory properties of dihydroquinolinone derivatives, combining in vitro and in vivo models.

Experimental Protocol: In Vivo Anti-inflammatory Assay

This is a standard model for evaluating acute anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Grouping: Divide mice into control, reference (e.g., ibuprofen), and test groups.

-

Compound Administration: Administer the dihydroquinolinone derivatives intraperitoneally (i.p.) or orally.

-

Induction of Edema: After a set time (e.g., 30 minutes), apply a fixed volume of xylene to the anterior surface of the right ear of each mouse.

-

Edema Measurement: After a specific period (e.g., 30 minutes post-xylene application), sacrifice the mice and punch out circular sections from both ears and weigh them. The difference in weight between the right and left ear punches indicates the extent of edema.

-

Inhibition Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[20]

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Dihydroquinolinone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[21][22][23][24][25][26]

Spectrum of Activity

Dihydroquinolinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[21][22][24][25] For instance, certain lactone 1,4-dihydroquinoline derivatives were found to be more active against Gram-negative bacteria like Porphyromonas gingivalis.[21][22] Structure-activity relationship (SAR) studies have revealed that the presence of specific substituents, such as a nitro group on the benzylic ring, can enhance antibacterial activity.[21][22] Dihydrotriazine derivatives bearing a quinoline moiety have also been identified as potent antibacterial agents, with some compounds exhibiting broad-spectrum activity comparable to commercial antibiotics.[25]

Experimental Protocol: Antimicrobial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform serial two-fold dilutions of the dihydroquinolinone derivatives in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[25][27]

Kinase Inhibitory Activity: Precision Targeting of Cellular Signaling

Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[13][28][29] Dihydroquinolinone derivatives have emerged as a promising class of kinase inhibitors.[13][28][29]

Target Kinases

Dihydroquinolinone derivatives have been shown to inhibit a variety of kinases, including Janus kinase 3 (JAK3), c-RAF, and NPM1-ALK.[28] The development of these inhibitors represents a significant strategy in anticancer therapy, as they can block oncogene-induced cell signaling pathways.[28]

Experimental Protocol: In Vitro Kinase Inhibition Assay

HTRF is a robust and sensitive technology for measuring kinase activity.

Step-by-Step Methodology:

-

Reaction Setup: In a 384-well plate, combine the kinase, the appropriate substrate, ATP, and the test dihydroquinolinone derivative in a reaction buffer.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Add the HTRF detection reagents (e.g., a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled secondary antibody).

-

Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader.

-

Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated and used to determine the percentage of kinase inhibition.[15]

Conclusion and Future Directions

The dihydroquinolinone scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects, highlight the immense potential of this chemical class. Future research should focus on optimizing the potency and selectivity of these derivatives through structure-based drug design and combinatorial chemistry approaches. Furthermore, a deeper understanding of their in vivo efficacy, pharmacokinetic profiles, and safety is crucial for their successful translation into clinical candidates. The continued exploration of the dihydroquinolinone scaffold promises to yield a new generation of drugs to combat a wide range of human diseases.

References

-

Laurentiz, R. S., et al. (2018). Synthesis and antibacterial activity of new lactone 1,4-dihydroquinoline derivatives. Medicinal Chemistry Research, 27(4), 1147-1156. [Link]

-

Kumar, A., et al. (2018). Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. European Journal of Medicinal Chemistry, 157, 1034-1044. [Link]

-

Laurentiz, R. S., et al. (2018). Synthesis and antibacterial activity of new lactone 1,4-dihydroquinoline derivatives. ResearchGate. [Link]

-

Pardessus, L., et al. (2009). Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. Organic & Biomolecular Chemistry, 7(20), 4241-4251. [Link]

-

Pardessus, L., et al. (2009). Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. PubMed. [Link]

-

Al-Rashida, M., et al. (2017). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Current Medicinal Chemistry, 24(25), 2745-2763. [Link]

-

Dillard, R. D., et al. (1973). Synthesis and antiinflammatory activity of some 2,2-dimethyl-1,2-dihydroquinolines. Journal of Medicinal Chemistry, 16(3), 251-253. [Link]

-

Bona, R., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Molecules, 25(23), 5648. [Link]

-

Kolosova, O. O., et al. (2022). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Antioxidants, 11(5), 983. [Link]

-

Vaz, W. F., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66. [Link]

-

Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. [Link]

-

Al-Qaisi, J. A., et al. (2022). Synthesis of 4,5-Dihydro-1H-[21][27]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 4038. [Link]

-

El-Gaby, M. S. A., et al. (2022). Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives. ResearchGate. [Link]

-

Vaz, W. F., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

-

Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14347-14376. [Link]

-

Maciejewska, N., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. MOST Wiedzy. [Link]

-

Zhou, X., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 297, 117922. [Link]

-

Oshiro, Y., et al. (1991). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. Journal of Medicinal Chemistry, 34(7), 2004-2013. [Link]

-

Wang, C., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(19), 6653. [Link]

-

Li, Y., et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 15(1), 1-13. [Link]

-

Yılmaz, F., et al. (2018). Synthesis pathways of the new dihydroquinolinone conjugates of N-protected amino acids and dipeptide. Conditions and reagents. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2024). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Research Square. [Link]

-

Li, Y., et al. (2019). Synthesis, Antimicrobial Activities, and Molecular Docking Studies of Dihydrotriazine Derivatives Bearing a Quinoline Moiety. Chemistry & Biodiversity, 16(5), e1900056. [Link]

-

Kumar, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-15. [Link]

-

El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]

-

Li, Y., et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 15(1), 1-13. [Link]

-

Pérez-Silanes, S., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(1), 126-136. [Link]

-

Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

-

Singh, P., et al. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

-

Kumar, A., et al. (2011). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 11(13), 1123-1131. [Link]

-

Kumar, A., et al. (2011). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

-

Wang, L., et al. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Medicinal Chemistry Research, 24(1), 351-360. [Link]

-

Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity, 26(5), 2911-2943. [Link]

- Hennequin, L. F., et al. (2003). Quinoline derivatives as tyrosine kinase inhibitors.

-

Iannitelli, A., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(16), 2933. [Link]

-

Mohammadi-Farani, A., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1046460. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. Making sure you're not a bot! [mostwiedzy.pl]

- 13. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 16. Synthesis and antiinflammatory activity of some 2,2-dimethyl-1,2-dihydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Semantic Scholar [semanticscholar.org]

- 21. Synthesis and antibacterial activity of new lactone 1,4-dihydroquinoline derivatives | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, Antimicrobial Activities, and Molecular Docking Studies of Dihydrotriazine Derivatives Bearing a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 3-amino-3,4-dihydroquinolin-2(1H)-one: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Chemical Moiety

3-amino-3,4-dihydroquinolin-2(1H)-one stands as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry. Its rigid, bicyclic structure, featuring a lactam ring fused to a benzene ring with a chiral center at the C3 position, provides a unique three-dimensional framework for the design of targeted therapeutic agents. While the intrinsic pharmacological activity of the parent molecule is not extensively documented, its true value lies in its role as a "privileged scaffold"—a molecular architecture that can be readily modified to interact with a diverse array of biological targets with high affinity and specificity. This guide provides a comprehensive technical overview of the pharmacological profile of 3-amino-3,4-dihydroquinolin-2(1H)-one, focusing on its synthesis, chemical properties, and its instrumental role in the development of novel therapeutics for oncology and neurological disorders.

I. Synthesis and Chemical Properties: The Foundation of Versatility

The utility of 3-amino-3,4-dihydroquinolin-2(1H)-one as a scaffold is underpinned by robust and stereocontrolled synthetic methodologies that allow for the generation of enantiomerically pure starting materials. A common and effective approach involves the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 2-nitrobenzyl bromide, followed by a reductive cyclization. This method provides access to both (R)- and (S)-enantiomers in high yield and enantiomeric excess, which is critical for developing stereospecific drugs.

Key Synthetic Pathway: Asymmetric Synthesis

The following workflow illustrates a well-established method for the enantioselective synthesis of the 3-amino-3,4-dihydroquinolin-2(1H)-one core.

Caption: Reversible inhibition of MAO-B by dihydroquinolinone derivatives.

The development of these potent and selective MAO-B inhibitors from the 3,4-dihydro-2(1H)-quinolinone scaffold highlights its potential for treating neurodegenerative disorders like Parkinson's disease. [1]

III. Applications in Oncology: A Scaffold for Novel Anti-Cancer Agents

The versatility of the 3-amino-3,4-dihydroquinolin-2(1H)-one scaffold extends to the field of oncology, where its derivatives have been explored as inhibitors of key targets in cancer progression, including carbonic anhydrases and receptor tyrosine kinases.

A. Carbonic Anhydrase Inhibition

Peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase (hCA) isoforms. Certain derivatives have shown inhibitory activity against hCA II in the micromolar range. [2]While these compounds were not active against hCA I, the findings suggest that the dihydroquinolinone scaffold can be utilized to develop isoform-selective carbonic anhydrase inhibitors.

B. Tubulin Polymerization Inhibition

Novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization. [3]By interfering with microtubule dynamics, these compounds disrupt cell division, leading to apoptosis in cancer cells. One of the most active compounds, N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, exhibited strong anti-proliferative activity against several cancer cell lines with IC50 values in the low micromolar range. [3]

C. Dual EGFR/HER-2 Inhibition

The quinolin-2(1H)-one core has also been instrumental in the design of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two critical receptor tyrosine kinases implicated in the growth and survival of various cancers. Certain novel quinolin-2(1H)-one derivatives have demonstrated potent antiproliferative activity, particularly against breast cancer cell lines, with IC50 values in the nanomolar range, outperforming the standard-of-care drug erlotinib in some cases. [4]Computational modeling studies have shown that these compounds can effectively bind to the ATP-binding pockets of both EGFR and HER-2, explaining their dual inhibitory activity. [4] The following table summarizes the anti-cancer activities of representative derivatives.

| Derivative Class | Target(s) | Representative Activity |

| Peptide Conjugates | Carbonic Anhydrase II | IC50 = 15.7-65.7 µM |

| Sulfonamides | Tubulin Polymerization | IC50 against HeLa cells = 1.34 µM |

| Substituted Quinolinones | EGFR/HER-2 | IC50 against MCF-7 cells = 34 nM |

Data presented are for illustrative purposes and represent the activity of specific derivatives within each class. [2][3][4]

IV. Potential in Other Therapeutic Areas

The pharmacological potential of the 3-amino-3,4-dihydroquinolin-2(1H)-one scaffold is not limited to neuroscience and oncology. Derivatives have also been investigated for other therapeutic applications:

-

Excitatory Amino Acid Antagonism: 3-Nitro-3,4-dihydro-2(1H)-quinolones have been evaluated as antagonists at the glycine site of the NMDA receptor and at AMPA receptors, suggesting a potential role in conditions associated with excitotoxicity. [5]* Antidepressant-like Activity: A series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives have shown antidepressant-like activity in preclinical models, with some compounds acting as sigma receptor agonists. [6]

V. Conclusion and Future Directions

3-amino-3,4-dihydroquinolin-2(1H)-one has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities of its derivatives underscore its immense value in drug discovery. While the intrinsic bioactivity of the core molecule remains an area for further investigation, its proven utility as a template for potent and selective inhibitors of enzymes and receptors in oncology and neuroscience is undeniable.

Future research efforts will likely focus on:

-

Exploring Novel Chemical Space: Synthesizing new libraries of derivatives with diverse substitutions to identify novel biological targets.

-

Structure-Based Drug Design: Utilizing computational and crystallographic data to design next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic Profiling: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds is needed to advance lead candidates into clinical development.

References

-

Sunal, S. G., Yabanoglu, S., Yesilada, A., & Ucar, G. (2007). Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. Journal of Neural Transmission, 114(6), 717-719. [7]2. Marais, J., Meiring, L., Petzer, J. P., & Petzer, A. (2013). Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 23(19), 5498-5502. [8]3. Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(35), 19571-19593. [9]4. Meiring, L., Petzer, J. P., & Petzer, A. (2017). C6- and C7-Substituted 3,4-Dihydro-2(1H)-Quinolinones as Inhibitors of Monoamine Oxidase. Drug Research, 67(03), 170-178. [1]5. [Information on the synthesis and use of the scaffold in aripiprazole preparation]. (US20060079690A1). Google Patents. [10]6. [Information on the chemical properties of 3-amino-3,4-dihydroquinolin-2(1H)-one]. (40615-17-6). ChemicalBook. [11]7. [Information on the chemical properties of 6-amino-3,4-dihydroquinolin-2(1H)-one]. PubChem. [12]8. Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2020). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 25(18), 4238. [3]9. Küçükbay, H., Gönül, Z., Küçükbay, F. Z., Tekin, Z., Angeli, A., Bartolucci, G., ... & Yeşilada, Ö. (2021). Synthesis of new 7‐amino‐3, 4‐dihydroquinolin‐2 (1H)‐one‐peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), 2100122. [2]10. [Information on the chemical properties of 7-amino-3,4-dihydro-1H-quinolin-2-one]. PubChem. [13]11. [Information on the use of quinolinone derivatives for neurological disorders]. BioWorld. [14]12. [Information on the synthesis and anticancer activity of isoquinolinone derivatives]. (2021). French-Ukrainian Journal of Chemistry, 9(2), 1-10. [15]13. Al-Warhi, T., Al-Rashood, S. T., Al-Omair, M. A., Bakheet, S. A., & Al-Harbi, N. O. (2022). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1753. [4]14. Oshiro, Y., Sato, S., Kurahashi, N., Tanaka, T., Kikuchi, T., Tottori, K., ... & Nakagawa, K. (2000). 3, 4-dihydro-2 (1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl] propyl]-3, 4-dihydro-5-methoxy-2 (1H)-quinolinone and its derivatives. Journal of medicinal chemistry, 43(2), 177-189. [6]15. [Information on quinazolinone as a privileged scaffold]. (2018). RSC Advances, 8(35), 19571-19593. [16]16. [Information on the anticancer activity of quinoline derivatives]. (2019). Molecules, 24(16), 2953. [17]17. Leeson, P. D., Carling, R. W., Moore, K. W., Moseley, A. M., Smith, J. D., Stevenson, G., ... & Williams, B. J. (1992). 3-Nitro-3, 4-dihydro-2 (1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Journal of medicinal chemistry, 35(11), 1954-1968. [5]18. [Review on quinolines as privileged scaffolds in anticancer drug discovery]. (2020). Current Topics in Medicinal Chemistry, 20(22), 1994-2015. [18]19. [Information on a quinazoline derivative for Alzheimer's disease]. (2023). ACS Chemical Neuroscience. [19]20. Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(35), 19571-19593. [9]21. [Information on isoquinolines as potential CNS antitumor agents]. (1977). Journal of Medicinal Chemistry, 20(11), 1504-1508. [20]22. [Review on 2,3-dihydroquinazolin-4(1H)-one as a privileged scaffold]. (2018). RSC Advances, 8(35), 19571-19593. [21]23. [Pharmacokinetics of a dihydroquinidine derivative]. (1993). British Journal of Clinical Pharmacology, 36(4), 329-335. [22]24. [Information on the reduction of quinoline derivatives]. (2023). ACS Catalysis. [23]25. [Information on CNS myelination]. (2023). Cell Death & Disease, 14(1), 1-14.

Sources

- 1. C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 11. 3-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | 40615-17-6 [chemicalbook.com]

- 12. 6-amino-3,4-dihydroquinolin-2(1H)-one | C9H10N2O | CID 4912759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 7-amino-3,4-dihydro-1H-quinolin-2-one | C9H10N2O | CID 5200242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. | BioWorld [bioworld.com]

- 15. fujc.pp.ua [fujc.pp.ua]

- 16. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. | Semantic Scholar [semanticscholar.org]

- 19. Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isoquinolines. 6. Potential central nervous system antitumor agents. Nitrogen mustards of 3-amino-4-(p-aminophenyl)isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design | Semantic Scholar [semanticscholar.org]

- 22. Pharmacokinetics of hydroxy-3(S)-dihydroquinidine in healthy volunteers after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 3-amino-3,4-dihydroquinolin-2(1H)-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroquinolin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds, including several FDA-approved drugs.[1] This technical guide focuses on a specific, yet underexplored, derivative: 3-amino-3,4-dihydroquinolin-2(1H)-one. The introduction of a primary amine at the C3 position presents a unique opportunity for novel molecular interactions and the development of targeted therapeutics. This document synthesizes existing research on related compounds to logically deduce and prioritize potential therapeutic targets for this specific molecule. We will delve into the mechanistic rationale for each proposed target, provide detailed, field-tested experimental protocols for validation, and present a clear roadmap for advancing 3-amino-3,4-dihydroquinolin-2(1H)-one from a promising chemical entity to a potential therapeutic candidate.

The Strategic Importance of the 3-Amino-3,4-dihydroquinolin-2(1H)-one Scaffold

The dihydroquinolinone framework is a cornerstone of numerous successful therapeutic agents, valued for its favorable pharmacokinetic properties and synthetic tractability.[1] The strategic placement of an amino group at the 3-position is hypothesized to significantly influence the molecule's binding affinities and pharmacological profile. This primary amine can act as a hydrogen bond donor and acceptor, a site for ionic interactions, and a reactive handle for further chemical modification, thereby expanding its potential to interact with a diverse range of biological targets. Our analysis of the existing literature on closely related analogues suggests a strong scientific basis for investigating this compound in several key therapeutic areas.

Prioritized Therapeutic Targets and Mechanistic Rationale

Based on a comprehensive review of the structure-activity relationships of dihydroquinolinone derivatives, we have identified three high-priority therapeutic targets for 3-amino-3,4-dihydroquinolin-2(1H)-one. The following sections provide the scientific justification for each proposed target.

Neuronal Nitric Oxide Synthase (nNOS): A Target for Neurological Disorders

Mechanistic Rationale: Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been successfully developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[2][3] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurological conditions, including neuropathic pain and migraine.[3] The core scaffold likely occupies a key binding pocket, and the 3-amino group could form crucial interactions with the enzyme's active site, potentially mimicking the substrate L-arginine.

Therapeutic Implications: A selective nNOS inhibitor based on the 3-amino-3,4-dihydroquinolin-2(1H)-one scaffold could offer a novel therapeutic approach for treating chronic pain, migraine, and other neurodegenerative disorders.

Experimental Validation Workflows

To systematically evaluate the therapeutic potential of 3-amino-3,4-dihydroquinolin-2(1H)-one, a multi-tiered experimental approach is essential. The following protocols are designed to validate the proposed targets and elucidate the compound's mechanism of action.

Target Validation Workflow: A Phased Approach

The validation process should proceed in a logical sequence from initial binding confirmation to functional cellular assays. This ensures that resources are directed towards the most promising avenues.

Caption: Phased experimental workflow for target validation.

Detailed Experimental Protocols

Objective: To determine the in vitro inhibitory activity of 3-amino-3,4-dihydroquinolin-2(1H)-one against human nNOS.

Methodology:

-

Reagents and Materials:

-

Recombinant human nNOS enzyme

-

L-Arginine (substrate)

-

NADPH

-

Calcium/Calmodulin

-

Griess Reagent (for nitrite detection)

-

3-amino-3,4-dihydroquinolin-2(1H)-one (test compound)

-

L-NAME (positive control inhibitor)

-

96-well microplate

-

-

Procedure:

-